![molecular formula C13H16F3NO B1425427 2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine CAS No. 1495447-97-6](/img/structure/B1425427.png)
2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine
Overview
Description
2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine is a chemical compound with the CAS Number: 1495447-97-6 . It has a molecular weight of 259.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16F3NO/c1-12(2)8-17-7-11(18-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Neurokinin-1 Receptor Antagonist : A study by Harrison et al. (2001) discusses a compound with high affinity as an orally active human neurokinin-1 (h-NK1) receptor antagonist, effective in pre-clinical tests for emesis and depression (Harrison et al., 2001).
Fungicidal Activity : Bianchi et al. (1992) synthesized four stereoisomers of a new broad-spectrum morpholine fungicide, exhibiting in vitro antifungal activity against various fungi and in vivo efficacy on wheat and barley (Bianchi et al., 1992).
Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species, with improved plasmatic stability through structural modification (Bardiot et al., 2015).
Chemical Modification of Triazines : Collins et al. (2000) explored the reaction of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one with morpholine, contributing to the understanding of chemical modifications in triazines (Collins et al., 2000).
(Trifluoromethyl)amines Synthesis : Dmowski & Kamiński (1983) studied the conversion of formyl groups to trifluoromethyl groups in various compounds, including morpholine derivatives, enhancing the synthesis of (trifluoromethyl)amines (Dmowski & Kamiński, 1983).
Heterocyclic Scaffolds Synthesis : Pandey et al. (2012) demonstrated the use of a morpholine derivative as a versatile chemical tool for synthesizing valuable heterocyclic building blocks (Pandey et al., 2012).
Aminoarylcarbene Phosphorus Adducts : Guzyr et al. (2013) reported on the formation of adducts of aminoarylcarbene with phosphorus pentafluoride using a morpholinosulfur trifluoride (MOST) compound (Guzyr et al., 2013).
Antimicrobial Activity of Pyrimidine-Triazole Derivatives : Majithiya & Bheshdadia (2022) synthesized derivatives from a morpholin-3-one molecule and evaluated their antimicrobial activity, demonstrating significant effectiveness against certain microbial strains (Majithiya & Bheshdadia, 2022).
Human NK-1 Receptor Antagonist : Hale et al. (1998) developed a potent, long-acting morpholine acetal human NK-1 receptor antagonist, showcasing promising results in preclinical animal models for various disorders (Hale et al., 1998).
Oxidative Degradation Study : Zhao et al. (2004) investigated the oxidative degradation of a substance P antagonist containing a morpholine core, identifying primary degradation products and proposing thermal rearrangement mechanisms (Zhao et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-12(2)8-17-7-11(18-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWDLTKPJDXTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)C2=CC(=CC=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



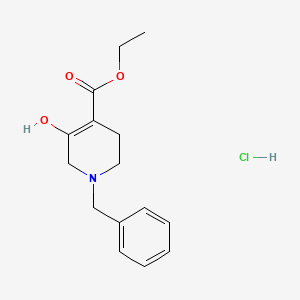
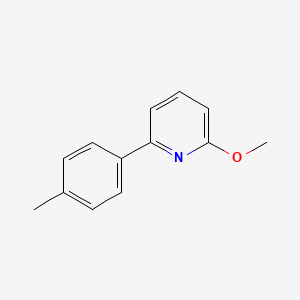

![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)
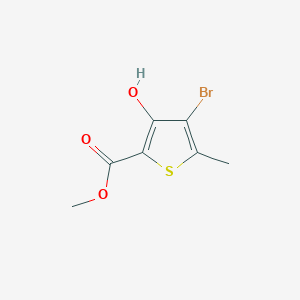
![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)
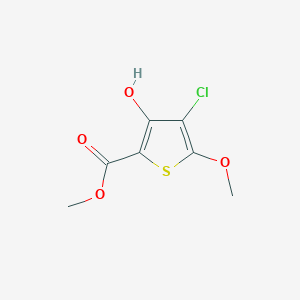
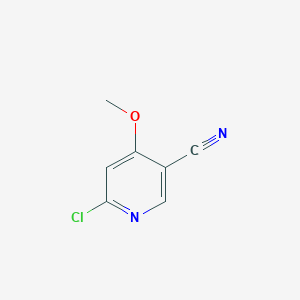

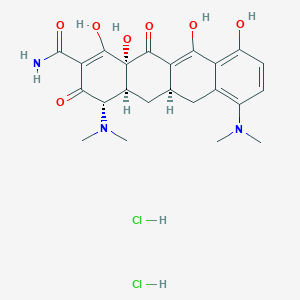
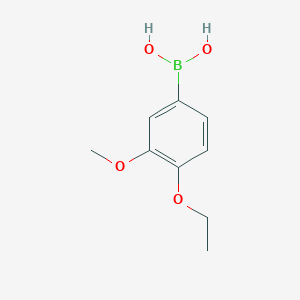
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid](/img/structure/B1425357.png)
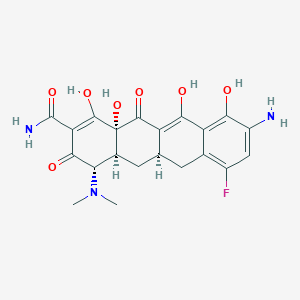
![4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425367.png)